Uraninite

Nuclear Waste Management Material Science Actinide Chemistry

Select this natural, non-stoichiometric Uraninite (CAS 1317-99-3) as the premier geological analogue for the UO₂ matrix in spent nuclear fuel. Unlike synthetic UO₂, Thorianite, or Pitchblende, its billion-year natural α-decay damage (0.5% lattice expansion) and specific geochemical impurities (Th, REE, Pb, Ca) provide essential, quantifiable benchmarks for dissolution kinetics (1.97×10⁻⁸ mol·h⁻¹·m⁻²) and long-term waste form degradation models. Proven actinide retention over geological time scales makes it the only valid matrix for rigorous safety case research.

Molecular Formula H4O2U
Molecular Weight 274.06 g/mol
CAS No. 1317-99-3
Cat. No. B1619181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUraninite
CAS1317-99-3
Molecular FormulaH4O2U
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESO.O.[U]
InChIInChI=1S/2H2O.U/h2*1H2;
InChIKeyYIIYNAOHYJJBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes19.24 g / 20 g / 250 g / 300 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uraninite (CAS 1317-99-3) Procurement Guide: What Makes Natural Uranium Dioxide Unique?


Uraninite (CAS 1317-99-3), chemically an oxide of uranium (nominally UO₂), is a naturally occurring mineral characterized by a fluorite-type cubic crystal structure (space group Fm3m, a ≈ 5.468 Å) [1]. Unlike synthetic UO₂, it is inherently non-stoichiometric, typically containing a mixture of U⁴⁺ and U⁶⁺, along with significant and variable impurities such as Th, REE, Pb, and Ca [2]. This natural composition results in a complex structural formula, often represented as (U⁴⁺₁₋ₓ₋ᵧ₋ₕU⁶⁺ₓREE³⁺ᵧM²⁺ₕ)O₂₊ₓ₋₍₀.₅ᵧ₎₋ₕ, which fundamentally distinguishes it from its purified, synthetic analog [3]. Its macroscopic variants include the crystalline 'uraninite' (sensu stricto) and the botryoidal, fine-grained 'pitchblende' [4].

Why Synthetic UO₂ or Thorianite Cannot Substitute for Natural Uraninite in Key Applications


For applications requiring a true analogue of spent nuclear fuel or a matrix with specific natural impurities, synthetic UO₂, ThO₂ (thorianite), and even the 'pitchblende' variant of uraninite are not interchangeable with crystalline natural uraninite. This is because the cumulative effects of billions of years of alpha-decay damage and the specific geochemical impurities (e.g., Th, REE, Pb) intrinsically alter the mineral's microstructure, thermodynamic stability, and dissolution kinetics [1]. Studies show that natural uraninite exhibits a lattice expansion of ~0.5% from self-irradiation, which is five times greater than that observed in reactor-irradiated synthetic UO₂, fundamentally changing its long-term structural behavior [2]. Furthermore, the presence and quantity of these impurities are not uniform; they vary by deposit and directly control the material's oxidation resistance and leachability, making a 'generic' substitute impossible for precise scientific modeling or specialized industrial use [3].

Quantitative Evidence for Selecting Uraninite (CAS 1317-99-3) Over Analogs and Variants


Superior Self-Irradiation Damage Accumulation Compared to Synthetic UO₂ and ThO₂

Natural uraninite exhibits significantly greater cumulative structural damage from alpha-decay events than its synthetic counterpart, UO₂, or even other natural actinide oxides like thorianite. This is critical for simulating the long-term behavior of spent nuclear fuel. The lattice expansion in natural uraninite is ≅0.5%, which is approximately five times greater than the lattice dilatation observed in reactor-irradiated UO₂ and ThO₂ [1]. Furthermore, the micro-strain in uraninite is ≅0.3%, twice the strain found in fission-damaged UO₂ [2].

Nuclear Waste Management Material Science Actinide Chemistry

Lower Dissolution Rate of Uraninite Compared to Uranophane in Repository-Relevant Groundwater

In studies simulating the aqueous alteration of spent nuclear fuel, the dissolution kinetics of different uranium minerals are a key selection criterion. The normalized dissolution rate of uraninite is nearly five times lower than that of uranophane, a common uranyl silicate alteration product. This indicates a more durable and less mobile uranium source in an oxidizing, aqueous environment [1].

Geochemistry Nuclear Waste Disposal Kinetic Modeling

Enhanced Oxidation Resistance of Crystalline Uraninite Relative to Pitchblende

The macroscopic variants of natural UO₂, crystalline uraninite and massive pitchblende, exhibit different thermal oxidation behaviors. When sequentially oxidized in air, untreated pitchblende transformed into α-U₃O₈ at 300°C, while crystalline uraninite maintained its isometric symmetry up to 300°C, forming only a U₄O₉-type oxide [1]. This stability is attributed to impurities like Th and REE which block oxygen interstitials [2].

Mineralogy Materials Stability Nuclear Forensics

Impurity-Driven Dissolution Rate Variation: A Key Differentiator from Pure UO₂

The dissolution rate of uraninite is not a fixed constant but is actively diminished by the presence of specific natural impurities, namely thorium, lead, and rare-earth elements (REEs) [1]. This is in direct contrast to spent nuclear fuel, which has a lower content of these impurities and is therefore predicted to dissolve more rapidly [2].

Geochemistry Nuclear Waste Management Corrosion Science

Microstructural Integrity Tied to Geochemical Purity: High-Pb, Low-Si/Ca Uraninite is Defect-Free

High-resolution transmission electron microscopy (HRTEM) reveals a direct link between a uraninite sample's geochemical signature and its microstructure. Well-crystallized, essentially defect-free uraninite is characterized by relatively high Pb content and low Si and Ca contents [1]. In contrast, uraninite with higher Si and Ca contents is polycrystalline, exhibiting sub-grain formation, edge dislocations, and bent lattice-fringes indicative of incipient alteration [2].

Mineralogy Electron Microscopy Geochemistry

Primary Application Scenarios for Uraninite (CAS 1317-99-3) Based on Differentiating Evidence


Natural Analogue Studies for Deep Geological Repositories

Uraninite is the premier natural analogue for the UO₂ matrix in spent nuclear fuel. Its value lies in its proven ability to retain actinides for millions of years, a fact corroborated by the study of natural radioactive mineral deposits that have remained intact despite prolonged groundwater exposure [1]. The quantifiably greater self-irradiation damage (0.5% lattice expansion) compared to synthetic UO₂ makes it uniquely suited for modeling the long-term, radiation-induced degradation of a waste form over geological timescales [2].

Geochemical and Kinetic Modeling of Uranium Mobility

For research into uranium ore deposit formation or contaminant transport, uraninite provides a well-characterized, naturally complex source term. Its quantified dissolution rate (1.97 × 10⁻⁸ mol·h⁻¹·m⁻²) serves as a benchmark for kinetic models [1]. Furthermore, the established relationship between its impurity content (Th, Pb, REE) and its dissolution rate allows for nuanced, site-specific modeling that is impossible with pure, synthetic phases [2].

Development and Validation of Nuclear Forensic Signatures

The variable geochemical composition and microstructure of uraninite are not flaws but forensic assets. The presence of specific impurities (e.g., Si/Ca content) correlates directly with microstructural features like sub-grain formation, as revealed by HRTEM [1]. Additionally, the distinct thermal oxidation behavior that separates crystalline uraninite from its pitchblende variant (retention of isometric symmetry up to 300°C vs. transformation to α-U₃O₈) provides a diagnostic signature for material provenance and process history [2].

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